molecular formula C23H28BrN B12293284 trans-3-(Diphenylmethylene)octahydro-5-methyl-2H-quinolizinium bromide CAS No. 71731-56-1

trans-3-(Diphenylmethylene)octahydro-5-methyl-2H-quinolizinium bromide

Cat. No.: B12293284
CAS No.: 71731-56-1
M. Wt: 398.4 g/mol
InChI Key: SRRDOBNHCWSBSA-UHFFFAOYSA-M
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Description

trans-3-(Diphenylmethylene)octahydro-5-methyl-2H-quinolizinium bromide: is a chemical compound known for its unique structure and properties It belongs to the quinolizinium family, characterized by a bicyclic structure with nitrogen atoms

Preparation Methods

The synthesis of trans-3-(Diphenylmethylene)octahydro-5-methyl-2H-quinolizinium bromide involves several steps. One common method includes the reaction of octahydroquinolizine with diphenylmethylene bromide under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

trans-3-(Diphenylmethylene)octahydro-5-methyl-2H-quinolizinium bromide undergoes various chemical reactions, including:

Scientific Research Applications

trans-3-(Diphenylmethylene)octahydro-5-methyl-2H-quinolizinium bromide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various quinolizinium derivatives, which are studied for their unique chemical properties.

    Biology: Researchers investigate its potential as a biological probe due to its ability to interact with specific biomolecules.

    Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of trans-3-(Diphenylmethylene)octahydro-5-methyl-2H-quinolizinium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting cellular processes .

Comparison with Similar Compounds

Compared to other quinolizinium compounds, trans-3-(Diphenylmethylene)octahydro-5-methyl-2H-quinolizinium bromide stands out due to its unique diphenylmethylene group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research. Similar compounds include:

Properties

71731-56-1

Molecular Formula

C23H28BrN

Molecular Weight

398.4 g/mol

IUPAC Name

7-benzhydrylidene-5-methyl-1,2,3,4,6,8,9,9a-octahydroquinolizin-5-ium;bromide

InChI

InChI=1S/C23H28N.BrH/c1-24-17-9-8-14-22(24)16-15-21(18-24)23(19-10-4-2-5-11-19)20-12-6-3-7-13-20;/h2-7,10-13,22H,8-9,14-18H2,1H3;1H/q+1;/p-1

InChI Key

SRRDOBNHCWSBSA-UHFFFAOYSA-M

Canonical SMILES

C[N+]12CCCCC1CCC(=C(C3=CC=CC=C3)C4=CC=CC=C4)C2.[Br-]

Origin of Product

United States

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